![molecular formula C11H9BrN4O B7476525 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was initially discovered as a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. In cancer cells, glutamine is a major source of energy and building blocks for biosynthesis. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, leading to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been shown to have a significant impact on cancer cell metabolism. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, leading to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. However, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been found to have limited efficacy in some types of cancer, which may be due to the presence of alternative metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has some limitations for lab experiments. It has been found to have limited efficacy in some types of cancer, which may limit its potential applications. Additionally, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been found to have off-target effects on other enzymes, which may affect its specificity and selectivity.
Orientations Futures
There are several future directions for the study of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile. One potential direction is to explore the use of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile in combination with other inhibitors to enhance its efficacy in cancer treatment. Another direction is to investigate the potential applications of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the selectivity and specificity of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile.
Méthodes De Synthèse
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can be synthesized through a multistep process involving the reaction of 3-bromophenol with 2-bromoethylamine hydrobromide to form 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to yield 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile. The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been optimized to improve its yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, an important source of energy for cancer cells. This leads to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
Propriétés
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-9-2-1-3-10(6-9)17-5-4-16-8-14-11(7-13)15-16/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHRHFANZYJINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=NC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.